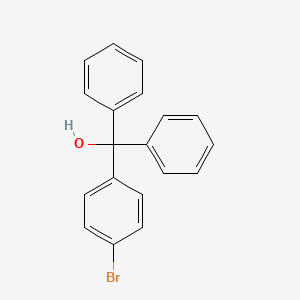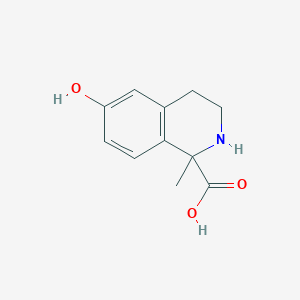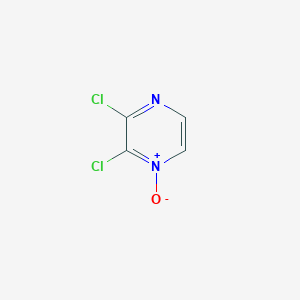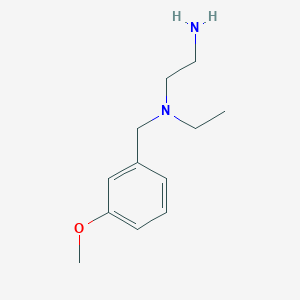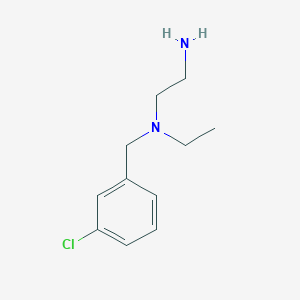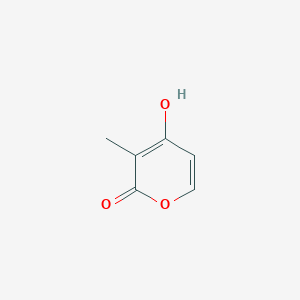
2-hydroxy-3-methyl-4H-pyran-4-one
Vue d'ensemble
Description
2-hydroxy-3-methyl-4H-pyran-4-one, also known as Maltol, is a natural compound . It is found in various foods such as chicory, roasted malt, breads, milk, heated butter, uncured smoked pork, cocoa, coffee, roasted barley, roasted peanuts, roasted filbert, soybean, in the bark of larch tree, in pine needles, and in roasted malt . It has the odor of cotton candy and caramel .
Synthesis Analysis
Maltol can be prepared by alkaline hydrolysis of streptomycin salts; also from piperidine to pyromeconic acid and subsequent methylation at the 2 position . In a study, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were designed and synthesized as antiglioma agents .Molecular Structure Analysis
The molecular formula of Maltol is C6H6O3 . The molecular weight is 126.11 . The IUPAC Standard InChIKey is XPCTZQVDEJYUGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Maltol has a melting point of 160-164 °C (lit.) and a boiling point of 205 °C . Its density is 1.046 g/mL at 25 °C and it has a vapor pressure of 0.15Pa at 24℃ . It is soluble in methanol (50 mg/mL, clear) and has a water solubility of 1.2 g/100 mL (25 ºC) .Applications De Recherche Scientifique
1. Mosquito Larvicidal Potential
2-hydroxy-3-methyl-4H-pyran-4-one, isolated from Senecio laetus, shows promising larvicidal activity against various mosquito species. It demonstrates significant mortality rates at specific concentrations, suggesting potential in mosquito control efforts (Ali & Venugopalan, 2019).
2. Anti-corrosion Applications
This compound demonstrates effective corrosion inhibition on mild steel in acidic media. Novel pyran-2-one derivatives exhibit significant protection against corrosion, useful in various industrial applications (El Hattak et al., 2021).
3. Biomedical Applications
This compound is utilized in the synthesis of pyrano[4,3-b]pyran scaffolds, which are promising compounds for biomedical applications. These compounds are generated through an efficient electrocatalytic approach (Elinson et al., 2013).
4. Synthesis of Novel Compounds
The compound aids in the synthesis of new chemical entities, such as furo[3,2-c]pyran-4(3H)-ones and various pyran derivatives. These syntheses contribute to the development of novel compounds with potential applications in various fields (Adib et al., 2013).
5. Development of Chelating Agents
This compound is used in the creation of new chelating compounds. These chelators have applications in different scientific areas, including coordination chemistry (Mischie et al., 2002).
Safety and Hazards
Orientations Futures
Maltol is widely used as a flavor enhancer to improve mouthfeel and to enhance the flavor of candy and baked foods in food production and of soft drinks in the beverage industry . It is also used as a flavoring agent in cosmetic and personal care industries to enhance flavor . In the future, it could be used in the synthesis of novel derivatives for potential use as antiglioma agents . Another potential application is in the formation of a complex of magnesium maltol that can deliver magnesium via oral administration at a low cost .
Propriétés
IUPAC Name |
4-hydroxy-3-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANRXGCIPOQDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=COC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715701 | |
| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61892-88-4 | |
| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




